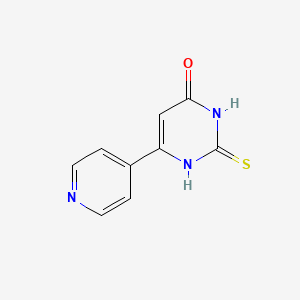
6-(pyridin-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Descripción general
Descripción
Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and any catalysts that may be required .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, may also be studied .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has been conducted on the synthesis and properties of derivatives similar to 6-(pyridin-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, which are important for understanding their chemical behavior and potential applications. For example, derivatives have been synthesized through condensation reactions, offering insights into their chemical reactivity and structural characteristics. These compounds exhibit susceptibility to nucleophilic additions due to their quinonoid cross-conjugated π-electron system, leading to various covalent adducts. Such studies are crucial for developing novel compounds with enhanced properties and functionalities (Hübsch & Pfleiderer, 1988).
Biological Activities
The pyrimidine derivatives have shown a wide range of biological activities, which is significant for the development of new therapeutic agents. Studies on these compounds have revealed their potential in areas such as antihypertensive and anti-ulcer activities, highlighting the diverse pharmacological profiles that can be achieved through structural modifications of the pyrimidine core. For instance, certain synthesized dihydropyrimidines have been evaluated for their antihypertensive activity, providing valuable insights into the structure-activity relationship within this class of compounds (Rana, Kaur, & Kumar, 2004).
Antimicrobial and Cytotoxic Activities
Further research has explored the antimicrobial and cytotoxic activities of pyrimidine derivatives, which are critical for the discovery of new drugs with potential applications in treating cancer and infections. For instance, new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives have been synthesized and characterized, with their cytotoxic activities tested against various cancer cell lines. These studies contribute to the ongoing search for compounds with selective toxicity towards cancer cells, offering promising leads for anticancer drug development (Kökbudak et al., 2020).
Antimicrobial Evaluation
Derivatives of this compound have also been evaluated for their antimicrobial activities, which is essential for identifying new compounds that can combat microbial resistance. Studies have synthesized and tested various derivatives for their efficacy against bacterial and fungal strains, providing a foundation for the development of new antimicrobial agents (Gomha et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to have anticancer activity and inhibitory activity against CDK2 , suggesting potential targets in these areas.
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding or other non-covalent interactions
Biochemical Pathways
If the compound does indeed act as a cdk2 inhibitor as suggested by some studies , it could potentially affect cell cycle regulation and other related pathways.
Result of Action
Similar compounds have demonstrated anticancer activity and inhibitory activity against CDK2 , suggesting potential effects in these areas.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-8-5-7(11-9(14)12-8)6-1-3-10-4-2-6/h1-5H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTQZVFHWWTISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


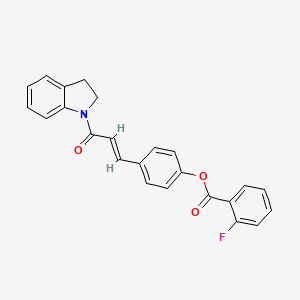
![1,3-dimethyl-5-((2-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856892.png)
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethyl methanesulfonate](/img/structure/B2856893.png)

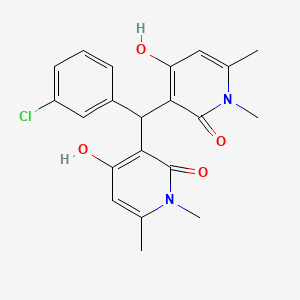
![3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2856898.png)
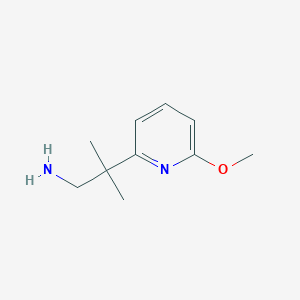
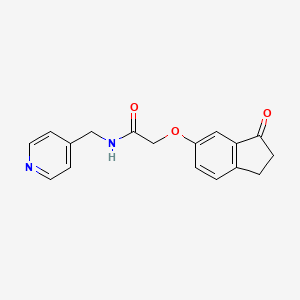
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2856902.png)
![N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2856907.png)
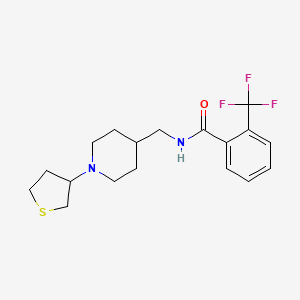

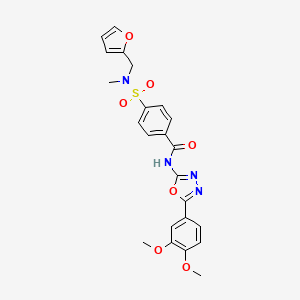
![3,4,5-triethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2856912.png)